(3,8-Dibromo-5-methoxyquinolin-6-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,8-Dibromo-5-methoxyquinolin-6-yl)methanol: is a chemical compound with the molecular formula C11H9Br2NO2 and a molecular weight of 347.00 g/mol . This compound is part of the quinoline family, which is known for its diverse applications in medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,8-Dibromo-5-methoxyquinolin-6-yl)methanol typically involves the bromination of 5-methoxyquinoline followed by a reduction step to introduce the methanol group. The reaction conditions often require the use of bromine or N-bromosuccinimide as the brominating agents, and the reactions are usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include rigorous purification steps such as recrystallization or chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Oxidation: (3,8-Dibromo-5-methoxyquinolin-6-yl)methanol can undergo oxidation reactions to form quinoline derivatives with different functional groups.
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the bromine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various quinoline derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Chemistry
In chemistry, (3,8-Dibromo-5-methoxyquinolin-6-yl)methanol is used as an intermediate in the synthesis of more complex quinoline derivatives. It serves as a building block for the development of new materials and catalysts .
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. Quinoline derivatives are known for their antimicrobial, antiviral, and anticancer activities, making this compound a valuable candidate for drug development .
Industry
In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique structure allows for the creation of compounds with specific properties tailored to various applications .
Mechanism of Action
The mechanism of action of (3,8-Dibromo-5-methoxyquinolin-6-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and methoxy group play a crucial role in its binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
6-Quinolinemethanol, 3,8-dibromo-5-methoxy-: This compound shares a similar structure but may have different functional groups or substitutions.
Quinolinyl-pyrazoles: These compounds have a quinoline core with pyrazole substitutions, offering different pharmacological properties.
Uniqueness
What sets (3,8-Dibromo-5-methoxyquinolin-6-yl)methanol apart is its specific substitution pattern, which provides unique chemical reactivity and biological activity. The presence of both bromine atoms and a methoxy group allows for versatile modifications and applications in various fields .
Properties
Molecular Formula |
C11H9Br2NO2 |
---|---|
Molecular Weight |
347.00 g/mol |
IUPAC Name |
(3,8-dibromo-5-methoxyquinolin-6-yl)methanol |
InChI |
InChI=1S/C11H9Br2NO2/c1-16-11-6(5-15)2-9(13)10-8(11)3-7(12)4-14-10/h2-4,15H,5H2,1H3 |
InChI Key |
WKERWEHPVQCMJN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C=C(C=NC2=C(C=C1CO)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.